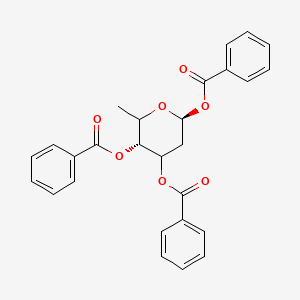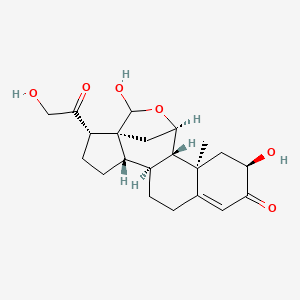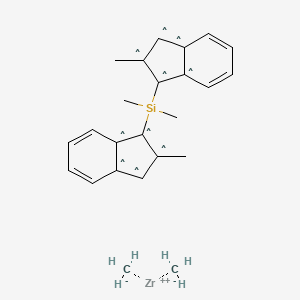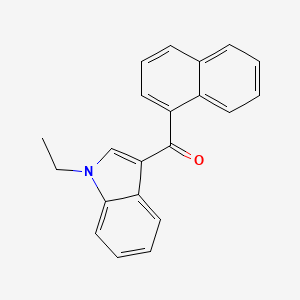
(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone
Descripción general
Descripción
(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mecanismo De Acción
Target of Action
JWH 071, also known as (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone or (1-Ethylindol-3-yl)-naphthalen-1-ylmethanone, is a synthetic cannabinoid . Its primary targets are the central CB1 receptor and the peripheral CB2 receptor . The CB1 receptor is predominantly found in the brain and is responsible for mediating the psychoactive effects of cannabinoids. The CB2 receptor, on the other hand, is mainly found in the immune system and is involved in immunomodulatory functions .
Mode of Action
JWH 071 binds to the central CB1 receptor with a Ki of 1340 nM, indicating a higher affinity than for the peripheral CB2 receptor, which it binds with a Ki of 2940 nM . This binding triggers a series of intracellular events, leading to the characteristic effects of cannabinoids.
Biochemical Pathways
Like other cannabinoids, it is likely to influence the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Result of Action
Given its activity at cannabinoid receptors, it may produce effects similar to those of other cannabinoids, including analgesia, anti-inflammatory effects, and alterations in mood and perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH 071. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Furthermore, individual factors such as the user’s metabolic rate, body mass, and health status can also influence the compound’s effects .
Análisis Bioquímico
Biochemical Properties
(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone binds the central CB1 receptor with higher affinity than the peripheral CB2 receptor . This interaction with cannabinoid receptors suggests that it may influence various biochemical reactions within the body, potentially affecting the function of enzymes, proteins, and other biomolecules .
Cellular Effects
Given its interaction with cannabinoid receptors, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its binding to the CB1 and CB2 receptors suggests it may exert its effects at the molecular level through these interactions . This could potentially involve enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Many synthetic cannabinoids undergo extensive metabolism, including oxidation and glucuronidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone typically involves the reaction of 1-ethylindole with naphthalen-1-ylmethanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-(1-Ethyl-1H-indol-3-yl)ethanone: Another indole derivative with a similar structure.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone is unique due to its combination of an indole moiety with a naphthalene ring, which may confer distinct biological and chemical properties compared to other indole derivatives. This unique structure makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
(1-ethylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-2-22-14-19(17-11-5-6-13-20(17)22)21(23)18-12-7-9-15-8-3-4-10-16(15)18/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUBISUWTFPBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016879 | |
| Record name | JWH-071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209414-05-1 | |
| Record name | JWH-071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)
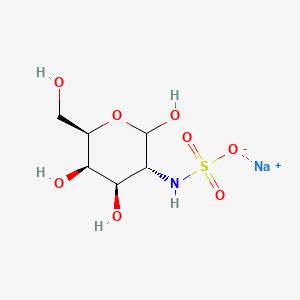
![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)
